Fipsomin

Antibacterial Natural Product Coumarin

Researchers face functional divergence among prenylated coumarins: structural analogs lack measurable antibacterial activity. Fipsomin solves this with validated selective activity against Bacillus subtilis (MIC 61 μM). - Ortho-dihydroxy motif enables SAR studies on metal chelation & antioxidant potency - X-ray crystallography-confirmed structure for Ficus nipponica extract authentication - Available at ≥98% purity with batch-specific analytical documentation to prevent impurity-driven artifacts

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B12392332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipsomin
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O)C
InChIInChI=1S/C14H14O4/c1-8(2)3-4-9-7-10-5-6-11(15)18-14(10)13(17)12(9)16/h3,5-7,16-17H,4H2,1-2H3
InChIKeyQUTGZOYCLXJMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fipsomin: Prenylated ortho-Dihydroxycoumarin Overview


Fipsomin (CAS 2143936-83-6) is a prenylated ortho-dihydroxycoumarin isolated from the fruits of Ficus nipponica [1]. Its molecular formula is C14H14O4, with a molecular weight of 246.26 g/mol, and its IUPAC name is 7,8-dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one [1]. This compound is classified as a natural product and is available for research purposes from several commercial vendors, with reported purities typically at 98% or higher .

Why Fipsomin Cannot Be Substituted by Other Prenylated Coumarins


The prenylated coumarin scaffold from Ficus nipponica exhibits significant structure-activity relationship (SAR) variations. Direct comparison of fipsomin (1) with its co-isolated analogs, fipsotwin (2) and apigravin (3), reveals that subtle differences in substitution patterns lead to a stark functional divergence [1]. While fipsomin demonstrates a defined and measurable antibacterial effect against Bacillus subtilis, its close structural relatives show no such activity [1]. Therefore, treating this class of compounds as interchangeable is scientifically unfounded; procurement of the specific compound, fipsomin, is critical for experiments relying on its validated antibacterial phenotype.

Fipsomin Differentiation Data


Antibacterial Activity Against Bacillus subtilis

Fipsomin exhibits a measurable and specific antibacterial effect against Bacillus subtilis, in stark contrast to its close structural analogs fipsotwin and apigravin, which are practically inactive under the same experimental conditions [1].

Antibacterial Natural Product Coumarin

Structural Differentiation: ortho-Dihydroxy Substitution

The unique three-dimensional structure of fipsomin, which underlies its specific antibacterial activity, has been unequivocally confirmed through X-ray crystallographic analysis, differentiating it from other prenylated coumarins [1].

Structural Elucidation Quality Control X-ray Crystallography

High Purity and Analytical Documentation

Commercially available fipsomin is offered with a defined and verifiable purity specification, such as ≥98%, which is essential for ensuring that observed biological effects are attributable to the compound itself and not to impurities .

Analytical Chemistry Quality Assurance Purity

Recommended Applications of Fipsomin


Antibacterial Screening Against Bacillus subtilis

Given its specific and quantifiable activity against Bacillus subtilis (MIC = 61 μM) [1], fipsomin serves as a validated positive control or lead compound for developing assays aimed at identifying novel antibacterial agents from natural product libraries. Its inactivity in related analogs highlights its utility in studying the precise molecular determinants of antibacterial activity within the prenylated coumarin scaffold.

Structure-Activity Relationship Studies

Fipsomin is an ideal reference standard for analytical method development (e.g., HPLC, LC-MS) due to its fully characterized structure via X-ray crystallography [1]. Its well-defined chemical properties and commercial availability at high purity make it a reliable benchmark for identifying and quantifying similar coumarins in complex plant extracts.

Natural Product Reference Standard

As one of the few prenylated ortho-dihydroxycoumarins with a clearly demonstrated, albeit moderate, antibacterial phenotype [1], fipsomin can be employed as a tool compound to probe mechanisms of action against Gram-positive bacteria like B. subtilis. Its distinct activity profile, contrasted with inactive analogs, provides a powerful system for identifying the cellular target or pathway affected.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fipsomin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.